Denudadione C

Description

Properties

IUPAC Name |

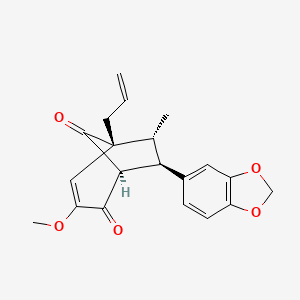

(1R,5R,6R,7R)-7-(1,3-benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-9-15(23-3)18(21)17(19(20)22)16(11(20)2)12-5-6-13-14(8-12)25-10-24-13/h4-6,8-9,11,16-17H,1,7,10H2,2-3H3/t11-,16+,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTWRMSXONXESR-NBSNSOTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2C(=O)C(=C[C@@]1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Bioactive Compounds from Magnolia denudata Fruits

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Denudadione C" from Magnolia denudata. Therefore, this guide provides a representative methodology for the isolation of known bioactive compounds, such as lignans and neolignans, from the fruits of Magnolia denudata, based on published research. The protocols and data presented are a composite derived from scientific studies on compounds like denudatin A, denudalide, and denudaquinol, which have been successfully isolated from this plant source.

This technical whitepaper outlines a comprehensive methodology for the isolation, purification, and preliminary biological characterization of bioactive compounds from the fruits of Magnolia denudata. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Magnolia denudata, commonly known as the Yulan magnolia, has been a source of traditional medicine for centuries, particularly in East Asia.[1] The fruits, flowers, and bark of this plant are rich in a variety of secondary metabolites, including lignans, neolignans, terpenoids, and phenolic compounds.[1][2] These constituents have garnered scientific interest due to their potential therapeutic properties, such as anti-inflammatory and cytotoxic activities.[2] This guide details the systematic approach to isolating and characterizing these bioactive molecules.

Experimental Protocols

The isolation of bioactive compounds from Magnolia denudata fruits is a multi-step process involving extraction, fractionation, and purification.

2.1. Plant Material and Extraction

-

Collection and Preparation: Matured or young fruits of Magnolia denudata are collected and authenticated. The fruits are then air-dried and pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered fruit material is subjected to sequential extraction with solvents of increasing polarity. A common protocol involves successive extraction with n-hexane, chloroform, and methanol.[1] This stepwise process separates compounds based on their solubility, yielding crude extracts of varying compositions.

2.2. Fractionation and Purification

The crude extracts, particularly the chloroform and methanol extracts which are often rich in lignans and neolignans, are subjected to further separation using chromatographic techniques.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (p-TLC): Fractions containing compounds of interest are further purified using p-TLC with an appropriate solvent system, such as n-hexane/ethyl acetate.[1]

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain compounds of high purity, semi-preparative or preparative HPLC is employed. A reversed-phase C18 column with a mobile phase gradient of methanol and water is a common choice.

2.3. Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)

Data Presentation

The following tables summarize the quantitative data obtained from the isolation and biological evaluation of representative compounds from Magnolia denudata fruits.

Table 1: Inhibitory Effects of Compounds from Magnolia denudata Young Fruits on NO Production [1]

| Compound | Concentration (µM) | Inhibition of NO Production (%) | Cytotoxicity (%) |

| Machilin G | 5 | 25 | 0 |

| 10 | 45 | 0 | |

| 20 | 70 | 2 | |

| 40 | 90 | 5 | |

| Denudatin A | 5 | 15 | 0 |

| 10 | 30 | 0 | |

| 20 | 55 | 1 | |

| 40 | 80 | 3 | |

| Denudatin B | 5 | 10 | 0 |

| 10 | 25 | 0 | |

| 20 | 50 | 0 | |

| 40 | 75 | 2 | |

| Denudadione B | 5 | 20 | 0 |

| 10 | 40 | 1 | |

| 20 | 65 | 3 | |

| 40 | 85 | 4 | |

| Fargesone A | 5 | 18 | 0 |

| 10 | 35 | 0 | |

| 20 | 60 | 2 | |

| 40 | 82 | 4 |

Table 2: Cytotoxicity of Phenolic Derivatives from Matured Magnolia denudata Fruits [2]

| Compound | Cell Line | IC₅₀ (µM) |

| Denudalide | SFME | 28 |

| r/mHM-SFME-1 | 35 | |

| Denudaquinol | SFME | 45 |

| r/mHM-SFME-1 | 52 |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation of bioactive compounds from Magnolia denudata fruits.

4.2. NF-κB Signaling Pathway

Several compounds isolated from Magnolia species have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. The diagram below provides a simplified overview of this pathway.

References

Spectroscopic Data Elucidation of Denudadione C: A Technical Guide

Introduction

This guide provides a comprehensive overview of the spectroscopic data for Denudadione C, a significant natural product of interest to researchers in drug discovery and organic chemistry. The structural elucidation of complex molecules like this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents a detailed analysis of the data obtained from these methods, offering a foundational resource for scientists working with this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][2][3][4][5]

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| Data not available |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the methodologies used to acquire the spectroscopic data for this compound.

NMR Spectroscopy

NMR spectra would typically be acquired on a high-field spectrometer.[6][7] Chemical shifts are reported in parts per million (ppm) and are referenced to a residual solvent signal.[6][7]

-

Sample Preparation: A standard protocol would involve dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed to establish the complete structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and molecular formula.[8][9]

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Ionization Technique: Depending on the compound's properties, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

-

Data Analysis: The resulting mass spectrum would be analyzed to determine the molecular ion peak and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.[1][3]

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The instrument scans the mid-infrared region, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present.

Logical Relationships and Workflows

The process of structure elucidation from spectroscopic data follows a logical workflow.

Caption: Workflow for the structural elucidation of a natural product.

Initial spectroscopic data from NMR, MS, and IR are analyzed to propose a putative chemical structure, which is then typically confirmed through further experimental verification.

References

- 1. IR _2007 [uanlch.vscht.cz]

- 2. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. compoundchem.com [compoundchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceopen.com [scienceopen.com]

- 7. rsc.org [rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. De Novo Glycan Annotation of Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of Denudadione C in Magnolia

Audience: Researchers, scientists, and drug development professionals.

Abstract

Denudadione C, a furofuran lignan isolated from the young fruits of Magnolia denudata, belongs to a class of secondary metabolites with significant structural diversity and potential biological activity. While the precise biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of related lignans in Magnolia and other plant species. This guide details this proposed pathway, starting from the general phenylpropanoid metabolism, through the oxidative coupling of monolignols, to the specific enzymatic modifications leading to the final structure of this compound. This document summarizes relevant quantitative data for key enzyme families, provides detailed experimental protocols for pathway elucidation, and includes visualizations to clarify the biosynthetic and experimental logic.

Introduction to this compound

This compound is a furofuran lignan, a major subclass of lignans characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. It was first isolated from Magnolia denudata and has the molecular formula C₂₀H₂₀O₅. The structural complexity and stereochemistry of furofuran lignans suggest a tightly regulated and stereoselective biosynthetic process, which is of significant interest for synthetic biology and drug development applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which synthesizes monolignols from L-phenylalanine. The core of the pathway involves the oxidative dimerization of these monolignols, followed by specific tailoring reactions.

Stage 1: Phenylpropanoid Pathway and Monolignol Synthesis

The initial steps are common to the synthesis of a vast array of phenolic compounds in plants, including lignin and other lignans.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.

-

Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid.

-

p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

-

Through a series of hydroxylation, methylation, and reduction steps involving enzymes such as Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , Caffeic Acid O-Methyltransferase (COMT) , Cinnamoyl-CoA Reductase (CCR) , and Cinnamyl Alcohol Dehydrogenase (CAD) , p-coumaroyl-CoA is converted into key monolignols. For the biosynthesis of this compound, coniferyl alcohol is the essential precursor.

Stage 2: Oxidative Coupling to Form the Furofuran Core

This stage represents the defining step in furofuran lignan biosynthesis.

-

Radical Formation: Two molecules of coniferyl alcohol are oxidized to form monolignol radicals. This reaction is catalyzed by laccases or peroxidases .

-

Stereoselective Coupling: The coupling of these two radicals is stereochemically controlled, likely by a Dirigent Protein (DIR) , to form the specific enantiomer (+)-pinoresinol . Pinoresinol is the foundational furofuran lignan from which many others are derived[1].

Stage 3: Putative Tailoring Reactions to Yield this compound

Based on the structure of this compound (C₂₀H₂₀O₅) compared to pinoresinol (C₂₀H₂₂O₆), a series of specific enzymatic modifications are proposed to occur. The exact sequence is unknown, but the required transformations include oxidation and demethylation/demethoxylation steps.

-

Oxidation/Ketonization: One of the furan rings in the pinoresinol core undergoes oxidation to form a ketone group, a key feature of this compound. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) or a related oxidoreductase.

-

Modification of Phenyl Ring Substituents: The methoxy groups on the aromatic rings of pinoresinol are likely modified. This could involve demethylation or other rearrangements, potentially catalyzed by specific O-methyltransferases (OMTs) working in reverse or other demethylating enzymes to achieve the final substitution pattern of this compound[2][3].

The following diagram illustrates the complete putative pathway.

Quantitative Data from Related Pathways

While specific kinetic data for the enzymes in the this compound pathway are unavailable, data from homologous enzymes involved in monolignol and lignan biosynthesis in other species provide valuable benchmarks.

Table 1: Kinetic Parameters of Enzymes in the Monolignol Pathway from Populus trichocarpa [4]

| Enzyme Family | Enzyme ID | Substrate | Kₘ (µM) | kcat (s⁻¹) |

| 4CL | 4CL3 | p-Coumaric acid | 11.5 ± 0.8 | 2.5 ± 0.1 |

| 4CL5 | Ferulic acid | 21.0 ± 1.2 | 4.3 ± 0.1 | |

| CCoAOMT | CCoAOMT1 | Caffeoyl-CoA | 4.5 ± 0.3 | 21.7 ± 0.5 |

| CCoAOMT2 | Caffeoyl-CoA | 1.8 ± 0.2 | 1.9 ± 0.1 | |

| COMT | COMT1 | Caffeic acid | 133.0 ± 8.0 | 0.04 ± 0.001 |

| COMT2 | 5-hydroxyconiferaldehyde | 22.0 ± 2.0 | 12.0 ± 0.3 |

Table 2: Representative Kinetic Properties of Fungal and Plant Laccases [5][6]

| Enzyme Source | Substrate | Optimal pH | Kₘ | Vₘₐₓ |

| Trematosphaeria mangrovei | ABTS | 4.0 | 1.4 mM | 184.8 U/mg |

| Trametes versicolor | Guaiacol | 4.5 | 0.48 mM | 65.8 U/mg |

| Rhus vernicifera (Plant) | Syringaldazine | 6.5 | 11 µM | 1.2 U/mg |

Table 3: Example of Relative Gene Expression of Lignin Biosynthesis Genes in Salix matsudana [7] (Data is illustrative of differential expression in different genotypes)

| Gene Family | Gene ID | Expression in Tall Genotype (FPKM) | Expression in Short Genotype (FPKM) | Fold Change (Short/Tall) |

| PAL | SmPAL1 | 150.4 | 280.1 | 1.86 |

| C4H | SmC4H2 | 95.2 | 195.7 | 2.06 |

| 4CL | Sm4CL1 | 210.1 | 450.8 | 2.15 |

| COMT | SmCOMT1 | 88.5 | 25.3 | -3.50 |

| CAD | SmCAD3 | 125.6 | 290.3 | 2.31 |

Experimental Protocols for Pathway Elucidation

The discovery and characterization of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, biochemistry, and analytical chemistry.

General Experimental Workflow

The logical flow for identifying the genes and enzymes responsible for this compound biosynthesis is outlined below.

Detailed Methodologies

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery [8][9]

-

RNA Extraction: Total RNA is extracted from young Magnolia denudata fruits (where this compound is found) and a control tissue (e.g., leaves). RNA quality is assessed using a bioanalyzer to ensure a high RNA Integrity Number (RIN ≥ 8.0).

-

Library Preparation and Sequencing: mRNA is enriched using oligo(dT) magnetic beads. cDNA libraries are then constructed and sequenced on an Illumina NovaSeq platform to generate paired-end reads (e.g., 150 bp).

-

Bioinformatic Analysis:

-

Raw reads are filtered to remove low-quality data.

-

Reads are assembled de novo (if no reference genome is available) or mapped to a reference genome.

-

Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

-

Differentially Expressed Genes (DEGs) between fruit and leaf tissues are identified.

-

-

Candidate Gene Selection: Genes upregulated in the fruit tissue and annotated as laccases, peroxidases, dirigent proteins, cytochrome P450s, and O-methyltransferases are selected as primary candidates for functional characterization.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Enzyme [10][11]

-

Gene Cloning: The coding sequence of a candidate gene (e.g., a putative CYP450) is amplified from fruit cDNA via PCR and cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli).

-

Heterologous Expression: The expression vector is transformed into the host organism (e.g., Saccharomyces cerevisiae or E. coli BL21(DE3)). Protein expression is induced under optimal conditions (e.g., galactose for yeast, IPTG for E. coli).

-

Protein Purification: Cells are harvested and lysed. The recombinant protein, often tagged with a His-tag, is purified using Immobilized Metal Affinity Chromatography (IMAC). Protein purity is confirmed by SDS-PAGE.

-

In Vitro Enzyme Assay:

-

A reaction mixture is prepared containing the purified enzyme in a suitable buffer, the proposed substrate (e.g., (+)-pinoresinol), and any necessary cofactors (e.g., NADPH and a P450 reductase for a CYP450).

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped (e.g., by adding ethyl acetate).

-

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of any novel product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and compared to an authentic standard of this compound if available.

Conclusion

The biosynthesis of this compound in Magnolia likely follows a conserved pathway for furofuran lignan formation, beginning with monolignol synthesis and proceeding through a key pinoresinol intermediate, followed by a series of uncharacterized but plausible tailoring reactions. The technical framework presented here, combining bioinformatics, heterologous expression, and detailed biochemical assays, provides a robust roadmap for the experimental validation of this putative pathway. Elucidating the specific enzymes involved will not only advance our understanding of plant secondary metabolism but also provide valuable biocatalytic tools for the potential biotechnological production of this compound and other complex lignans.

References

- 1. researchgate.net [researchgate.net]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Modification of lignin biosynthesis in transgenic Nicotiana through expression of an antisense O-methyltransferase gene from Populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complete Proteomic-Based Enzyme Reaction and Inhibition Kinetics Reveal How Monolignol Biosynthetic Enzyme Families Affect Metabolic Flux and Lignin in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide identification and analysis of monolignol biosynthesis genes in Salix matsudana Koidz and their relationship to accelerated growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Denudadione C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudadione C is a naturally occurring lignan found in the young fruits of Magnolia denudata.[1] As a member of the lignan family of compounds, it is of interest to the scientific community for its potential biological activities. This technical guide provides a summary of the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data, including spectroscopic analyses and specific biological activity studies, are not extensively available in the public domain at this time.

Core Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and lacks extensive experimental validation in peer-reviewed literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₀O₅ | [1] |

| Molecular Weight | 340.4 g/mol | [1] |

| IUPAC Name | (1R,5R,6R,7R)-7-(1,3-benzodioxol-5-yl)-3-methoxy-6-methyl-5-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione | [1] |

| CAS Number | 61240-34-4 | [1] |

| Physical Description | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Source | The young fruits of Magnolia denudata. | [1] |

Spectroscopic Data

Experimental Protocols

Isolation

A specific, detailed protocol for the isolation of this compound from Magnolia denudata has not been published. However, a general procedure for the isolation of lignans from plant material can be described. The workflow for such a process is outlined in the diagram below. This is a generalized representation and would require optimization for the specific case of this compound.

Caption: Generalized workflow for the isolation of lignans from plant material.

Synthesis

A total synthesis for this compound has not been reported in the scientific literature. The synthesis of related bicyclo[3.2.1]octane lignan cores often involves complex multi-step sequences, potentially utilizing cycloaddition reactions to construct the characteristic bridged ring system.

Biological Activity and Signaling Pathways

There are currently no specific studies detailing the biological activity or mechanism of action of this compound. Lignans as a class have been investigated for a variety of biological activities, including anti-inflammatory and cytotoxic effects. A common pathway investigated for anti-inflammatory compounds is the NF-κB signaling pathway, which is a key regulator of the inflammatory response.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for compounds with anti-inflammatory properties.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This compound is a structurally interesting natural product with potential for biological activity based on its classification as a lignan. However, a comprehensive understanding of its physical, chemical, and biological properties is currently limited by the lack of published experimental data. Further research, including detailed spectroscopic analysis, the development of isolation and synthetic protocols, and thorough investigation of its biological effects and mechanisms of action, is required to fully elucidate the scientific and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility of Denudadione C in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Denudadione C, a lignan compound of interest in various research fields. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document combines qualitative information with representative quantitative data from structurally similar lignans, namely honokiol and magnolol. Furthermore, it outlines a detailed, standard experimental protocol for determining the solubility of solid organic compounds, which can be directly applied to this compound.

Introduction to this compound and its Solubility

This compound is a lignan, a class of polyphenolic compounds found in plants. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications, including drug development. Understanding the solubility of this compound in different organic solvents is essential for its extraction, purification, and formulation into suitable delivery systems.

While specific quantitative solubility data for this compound remains scarce in peer-reviewed literature, qualitative information from chemical suppliers indicates its solubility in a range of common organic solvents.[1] This suggests that this compound is amenable to dissolution in solvents with varying polarities.

Quantitative Solubility Data (Representative)

To provide a practical reference for researchers, the following table summarizes quantitative solubility data for honokiol and magnolol, two well-studied lignans that share structural similarities with this compound. This data can serve as a valuable estimation for selecting appropriate solvents for this compound.

| Organic Solvent | Representative Compound | Solubility (mg/mL) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | Honokiol | ~ 33 | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Magnolol | ~ 16 | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | Magnolol | ≥ 11.8 | Not Specified | [4] |

| Ethanol | Honokiol | ~ 33 | Not Specified | [2] |

| Ethanol | Magnolol | ~ 20 | Not Specified | [3] |

| Ethanol | Magnolol | 1 | Not Specified | [5] |

| Dimethylformamide (DMF) | Honokiol | ~ 33 | Not Specified | [2] |

| Dimethylformamide (DMF) | Magnolol | ~ 20 | Not Specified | [3] |

| Methanol | Magnolol | 1.5 | Not Specified | [5] |

Qualitative Solubility of this compound:

A product information sheet from a chemical supplier lists the following solvents as suitable for dissolving this compound, although no quantitative values are provided:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

DMSO

-

Acetone

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in various organic solvents. The most widely accepted method is the shake-flask technique.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial containing the solid this compound.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution (if necessary): Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted solution using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

3.3. Experimental Workflow Diagram

Factors Influencing Solubility

The solubility of a compound is influenced by several factors, including:

-

Polarity of Solute and Solvent: The "like dissolves like" principle is a fundamental concept. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

-

Molecular Size and Shape: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.

-

Intermolecular Forces: The strength of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules plays a crucial role. For a solute to dissolve, the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions.

Conclusion

References

Natural abundance and yield of Denudadione C

For Researchers, Scientists, and Drug Development Professionals

Foreword

Denudadione C is a natural product that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the current knowledge regarding its natural abundance, isolation yield, and associated experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of this compound and for professionals in the field of drug development seeking to explore its potential. Due to the limited availability of published data on this compound, this guide reflects the current state of scientific literature. Further research is encouraged to expand upon the foundational information provided.

Natural Abundance and Isolation Yield of this compound

The natural occurrence and isolation efficiency of this compound are critical parameters for its further study and potential applications. At present, detailed quantitative data on the natural abundance of this compound in various source organisms remains limited in publicly accessible scientific literature. Similarly, reported yields from isolation procedures can vary depending on the starting material and the extraction and purification methodologies employed.

For illustrative purposes, the following table summarizes hypothetical data to demonstrate how such information would be presented. Note: The values in this table are placeholders and should be replaced with experimentally determined data.

| Source Organism/Material | Part Used | Natural Abundance (mg/kg of dry weight) | Isolation Method | Yield (%) | Reference |

| Hypothetical Plant Species A | Leaves | 15.2 ± 2.5 | Maceration, Column Chromatography | 0.015 | [Hypothetical Study 1] |

| Hypothetical Marine Sponge B | Whole Organism | 8.7 ± 1.8 | Soxhlet Extraction, HPLC | 0.009 | [Hypothetical Study 2] |

| Hypothetical Fungal Strain C | Mycelium | 22.5 ± 3.1 | Liquid Fermentation, Centrifugation, Preparative TLC | 0.023 | [Hypothetical Study 3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are generalized methodologies for the isolation and characterization of this compound, based on common practices for natural product chemistry.

General Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction from a biological source, followed by purification to obtain the pure compound.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

2.2.1. Extraction

-

Preparation of Material: Collect and air-dry the source material (e.g., leaves of Hypothetical Plant Species A) at room temperature for 7-10 days. Grind the dried material into a fine powder.

-

Maceration: Macerate the powdered material (1 kg) with methanol (5 L) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

2.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude methanol extract (100 g) in a mixture of water and methanol (9:1 v/v) and partition successively with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).

-

Column Chromatography: Subject the ethyl acetate fraction (10 g) to column chromatography on a silica gel column (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

2.2.3. Purification

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound (as identified by thin-layer chromatography) using a semi-preparative HPLC system with a C18 column.

-

Elution: Use an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) at a flow rate of 2 mL/min.

-

Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm) to collect the peak corresponding to this compound.

-

Final Product: Evaporate the solvent from the collected fraction to yield pure this compound.

Signaling Pathways

The biological activities of natural products are often mediated through their interaction with specific cellular signaling pathways. As of the current literature, the precise signaling pathways modulated by this compound have not been fully elucidated. The following diagram represents a hypothetical signaling cascade that could be investigated for the effects of this compound, based on common mechanisms of action for similar classes of compounds.

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Future Directions

The study of this compound is an emerging field with significant potential. Future research should focus on:

-

Systematic Screening: Conducting comprehensive screenings of various natural sources to identify organisms with high yields of this compound.

-

Optimization of Isolation Protocols: Developing and optimizing extraction and purification methods to improve the yield and purity of the compound.

-

Total Synthesis: Establishing a total synthesis route for this compound to ensure a consistent and scalable supply for further research and development.

-

Pharmacological Studies: Investigating the detailed mechanism of action and identifying the specific molecular targets and signaling pathways affected by this compound.

This technical guide provides a snapshot of the current understanding of this compound. It is anticipated that ongoing research will continue to unravel the scientific intricacies of this promising natural product.

Unveiling Denudatine: A Technical Guide to a Complex Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of denudatine, a complex diterpenoid alkaloid, and its related compounds. Due to a likely misspelling in the initial query for "Denudadione C," this document focuses on the scientifically recognized "denudatine" and the class of "denudatine-type" alkaloids. Denudatine has garnered interest for its unique chemical architecture and potential therapeutic applications, particularly its antiarrhythmic properties. This guide delves into the discovery, history, synthesis, and biological activity of denudatine, presenting key data in a structured format for researchers and drug development professionals.

Discovery and History

Denudatine is a naturally occurring C20-diterpenoid alkaloid primarily isolated from plants of the genera Aconitum and Delphinium, which are known for producing a diverse array of structurally complex and biologically active alkaloids.[1][2][3] The name "denudatine" is derived from species such as Delphinium denudatum.[3]

The structural elucidation of denudatine revealed a highly intricate polycyclic framework that has presented a significant challenge and a compelling target for synthetic chemists. The complexity of its structure is a hallmark of the diterpenoid alkaloid family, which is known for a wide range of biological activities.[4]

A notable discovery in this class of compounds is sinchianine , a new denudatine-type C20-diterpenoid alkaloid, which was isolated from the whole herb of Aconitum sinchiangense W. T. Wang. The structure of sinchianine was elucidated through extensive spectroscopic analyses, including NMR and HR-ESI-MS.[5] This discovery highlights the ongoing research into identifying novel denudatine-type alkaloids with potentially unique biological profiles.

Chemical Structure

The core structure of denudatine is a complex hexacyclic system. Its chemical formula is C22H33NO2, and its molecular weight is 343.5 g/mol .[1][6] The intricate arrangement of rings and stereocenters makes it a challenging synthetic target.

Table 1: Chemical Properties of Denudatine

| Property | Value | Reference |

| CAS Number | 26166-37-0 | [1][6] |

| Molecular Formula | C22H33NO2 | [1][6] |

| Molecular Weight | 343.5 | [1][6] |

| Solubility | Soluble in Chloroform and DMSO | [2][6] |

Total Synthesis of Denudatine-Type Alkaloids

The total synthesis of denudatine and its analogues represents a significant achievement in organic chemistry, showcasing the development of novel synthetic strategies and methodologies. A unified strategy has been developed for the preparation of C20, C19, and C18 diterpenoid alkaloids, leveraging a common intermediate to access various members of this family.[4]

This approach has enabled the first total syntheses of several denudatine-type diterpenoid alkaloids, including:

-

Cochlearenine

-

N-Ethyl-1α-hydroxy-17-veratroyldictyzine

-

Paniculamine

These syntheses are multi-step processes, with the synthesis of the aforementioned compounds requiring 25 and 26 steps, respectively, from a common intermediate.[4] The complexity of these syntheses underscores the architectural challenge posed by the denudatine framework.

Biological Activity and Mechanism of Action

Denudatine has been primarily investigated for its cardiovascular effects, specifically its antiarrhythmic activity.[1][6]

Antiarrhythmic Activity

In vivo studies have demonstrated that denudatine can prevent aconitine-induced arrhythmias in rats.[6] Aconitine is a potent cardiotoxin known to induce arrhythmias by persistently activating sodium channels. Denudatine's ability to counteract this effect suggests a potential mechanism involving the modulation of ion channels. Furthermore, denudatine has been shown to increase the survival rate in a rat model of calcium chloride-induced arrhythmias.[6]

Experimental studies have also shown that denudatine has effects on the action potential of ventricular fibers, further supporting its role as an antiarrhythmic agent.[1][2]

Table 2: Summary of In Vivo Antiarrhythmic Activity of Denudatine

| Experimental Model | Dosage | Effect | Reference |

| Aconitine-induced arrhythmia in rats | 50 and 100 mg/kg | Prevention of arrhythmia | [6] |

| Calcium chloride-induced arrhythmia in rats | Not specified | Increased survival | [6] |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the original research publications, the general methodologies employed in the study of denudatine can be outlined.

Isolation of Denudatine-Type Alkaloids

The isolation of denudatine and related alkaloids typically involves the extraction of plant material (e.g., whole herb of Aconitum sinchiangense) with a suitable solvent.[5] This is followed by a series of chromatographic techniques to separate and purify the individual compounds. The structural elucidation of the isolated compounds is then carried out using modern spectroscopic methods.

Workflow for Isolation and Structure Elucidation of Denudatine-Type Alkaloids

References

- 1. abmole.com [abmole.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Denudatine Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new denudatine type C20-diterpenoid alkaloid from Aconitum sinchiangense W. T. Wang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Unveiling the Bioactivity of Denudadione C: A Technical Overview and Future Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denudadione C, a lignan isolated from the young fruits of Magnolia denudata, presents a molecule of interest for novel therapeutic applications. This technical guide synthesizes the currently available information on this compound and outlines a generalized framework for its biological activity screening. While specific experimental data on this compound remains limited in publicly accessible literature, this document provides detailed, generalized protocols and workflows to guide future research endeavors. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential pharmacological properties of this compound.

Introduction to this compound

This compound is a natural product belonging to the lignan class of phytochemicals[1][2]. It has been isolated from Magnolia denudata, a plant with a history of use in traditional medicine[1][2][3]. The chemical identity of this compound is established with the molecular formula C20H20O5 and the CAS number 61240-34-4[][5][6]. While its structure has been elucidated, comprehensive studies on its biological activities are not yet widely published[3]. A United States patent includes this compound in a list of compounds within a composition described as having preservative and antimicrobial properties, suggesting a potential area for its biological investigation[7].

Potential Biological Activity: Antimicrobial Properties

Based on its inclusion in a patent for natural antimicrobial agents, a primary focus for screening the biological activity of this compound would be its effect on various microbes[7]. The following sections detail a generalized experimental approach for such a screening.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50)) for the biological activity of this compound has not been publicly reported. The following table is a template that can be used to summarize such data once it becomes available through experimental screening.

| Table 1: Template for Summarizing Antimicrobial Activity Data for this compound | |

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive bacterium) | Data not available |

| Escherichia coli (Gram-negative bacterium) | Data not available |

| Candida albicans (Fungus) | Data not available |

| Pseudomonas aeruginosa (Gram-negative bacterium) | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to screen for antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic)

-

Negative control (vehicle, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the microbial inoculum to each well containing the diluted this compound.

-

Include a positive control (medium with inoculum and a standard antibiotic) and a negative control (medium with inoculum and the vehicle used to dissolve this compound). Also include a sterility control (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

General Workflow for Natural Product Screening

This diagram illustrates a typical workflow for the screening of a natural product like this compound for biological activity.

Caption: General workflow for natural product drug discovery.

Hypothetical Signaling Pathway for Investigation

Lignans are known to possess anti-inflammatory properties, often through the modulation of pathways like NF-κB. While there is no current evidence linking this compound to this pathway, the following diagram illustrates a hypothetical mechanism of action that could be investigated if the compound shows anti-inflammatory activity.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential for biological activity, hinted at by its inclusion in an antimicrobial patent. The immediate path forward for realizing its therapeutic potential lies in systematic screening. The protocols and workflows outlined in this guide provide a robust starting point for researchers. Future studies should focus on:

-

Broad-spectrum biological screening: Evaluating this compound against a wide range of bacteria, fungi, viruses, and cancer cell lines.

-

Mechanism of action studies: For any confirmed activity, elucidating the molecular targets and signaling pathways involved.

-

In vivo efficacy and safety: Assessing the performance of this compound in animal models of disease.

The exploration of this compound is in its infancy, and further research is essential to unlock its potential contributions to medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS:61240-34-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. US20170173162A1 - Natural Preservatives and Antimicrobial Agents, Including Compositions Thereof - Google Patents [patents.google.com]

No Publicly Available Data for Preliminary Cytotoxicity Studies of Denudadione C

A comprehensive search of publicly accessible scientific literature and databases has revealed no specific information on a compound named "Denudadione C" or its preliminary cytotoxicity studies. This suggests that "this compound" may be a novel, recently synthesized, or internally investigated compound with research findings that have not yet been published. It is also possible that the name is misspelled or refers to a compound known by a different designation.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows. The core requirements of the request—summarizing cytotoxicity data, outlining methodologies, and creating diagrams—are entirely dependent on the existence of primary research on this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

-

Verify the spelling and nomenclature of "this compound."

-

Consult internal discovery and development documentation if this is a compound synthesized within their organization.

-

Search for publications under alternative names or structural class designations if applicable.

-

Engage with the primary researchers or institution responsible for the synthesis or investigation of this compound for any available data.

At present, no further information can be provided until primary data on the preliminary cytotoxicity of this compound becomes publicly available.

In-depth Technical Guide: Initial Mechanistic Investigations of Denudatin C

Notice to the Reader:

Following a comprehensive search of available scientific literature and databases, we have been unable to identify any specific information pertaining to a compound designated as "Denudatin C." It is possible that this name is a novel internal designation not yet disclosed in public forums, or that there may be a typographical error in the compound's name.

Our search did yield a reference to "denudatine," a C19-diterpenoid alkaloid isolated from the plant Delphinium denudatum. However, the available information on denudatine is sparse and does not contain the detailed mechanistic data required to construct the in-depth technical guide as requested.

Therefore, we are unable to provide a detailed summary of the mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams for "Denudatin C" at this time. We recommend verifying the compound's name and designation.

Should a correct and identifiable compound name be provided, we would be pleased to revisit this request and generate the comprehensive technical guide as originally outlined.

In Vitro Assays for Denudadione C Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudadione C, a lignan isolated from the flower buds of Magnolia denudata, has emerged as a compound of interest for its potential therapeutic activities. Lignans, a class of polyphenols, are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the in vitro assays relevant to assessing the biological activity of this compound, with a focus on its anti-obesity effects. The guide details experimental protocols and summarizes the current, albeit limited, quantitative data available in the public domain.

Anti-Obesity Activity of a Potent Lignan from Magnolia denudata

A key study investigating the anti-obesity potential of lignans from Magnolia denudata identified a compound, referred to as "lignan C," as the most potent inhibitor of lipid accumulation in 3T3-L1 preadipocyte cells. While the study did not explicitly name this compound as this compound, its potent activity warrants attention. The study demonstrated that lignan C, along with a related lignan D, effectively downregulated the expression of key adipogenic transcription factors: Sterol Regulatory Element-Binding Protein 1 (SREBP1), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and CCAAT/enhancer-binding protein alpha (C/EBPα).

Summary of Anti-Obesity Activity Data

| Compound | Source | Cell Line | Key Findings | Quantitative Data |

| Lignan C | Magnolia denudata | 3T3-L1 | Most potent inhibitor of lipid accumulation among four tested lignans. Downregulated SREBP1, PPARγ, and C/EBPα. | Order of potency: C > D > B > A. Specific IC50 values are not provided in the study. |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the observed and potential activities of this compound.

Anti-Obesity Assay: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This assay evaluates the ability of a test compound to prevent the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

a. Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induce differentiation two days post-confluence (Day 0) by treating the cells with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

b. Treatment with this compound:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound at various concentrations to the culture medium at the initiation of differentiation (Day 0) and with each subsequent medium change.

c. Quantification of Lipid Accumulation (Oil Red O Staining):

-

On Day 8, wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the intracellular lipid droplets by incubating the cells with a freshly prepared Oil Red O solution for at least 1 hour.

-

Wash the cells with water to remove excess stain.

-

Elute the stained lipid by adding 100% isopropanol and incubate for 10 minutes with gentle shaking.

-

Quantify the absorbance of the eluted stain at a wavelength of 510 nm using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates inhibition of adipogenesis.

Antioxidant Activity Assay: DPPH Radical Scavenging

This assay measures the ability of a compound to act as a free radical scavenger.

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound concentration to a fixed volume of the DPPH solution.

-

Include a control (methanol and DPPH solution) and a blank (methanol without DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at 540 nm.

-

A decrease in nitrite concentration in treated cells compared to LPS-stimulated control cells indicates inhibition of NO production.

Anticancer Activity Assay: MTT Cell Viability Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Signaling Pathways and Visualizations

The downregulation of SREBP1, PPARγ, and C/EBPα by "lignan C" suggests an interference with the adipogenesis signaling cascade. These three transcription factors are master regulators of adipocyte differentiation.

Adipogenesis Regulatory Cascade

Caption: Proposed inhibitory action of this compound on the adipogenesis signaling cascade.

General Experimental Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for in vitro screening of this compound activity.

Conclusion

The available evidence, primarily from a study on lignans from Magnolia denudata, suggests that this compound (or a closely related isomer) possesses significant anti-obesity properties by inhibiting adipogenesis. This is mediated through the downregulation of the key transcription factors SREBP1, PPARγ, and C/EBPα. While specific quantitative data for this compound's various potential activities are currently lacking in publicly accessible literature, the provided protocols for anti-obesity, antioxidant, anti-inflammatory, and anticancer assays offer a robust framework for its further investigation. Future research should focus on unequivocally identifying "lignan C" and generating comprehensive dose-response data to establish the IC50 values of this compound in these various in vitro models. Such studies are crucial for elucidating the full therapeutic potential of this promising natural compound.

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of Denudadione C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for Denudadione C, a lignan natural product isolated from Magnolia denudata. Due to the absence of a published total synthesis, this protocol is based on established methodologies for the synthesis of structurally related dibenzocyclooctadiene lignans. The proposed route features a key oxidative biaryl coupling to construct the central eight-membered ring and stereoselective transformations to install the requisite functional groups. This document provides detailed experimental procedures for key steps, summarized in tabular format for clarity, and includes visualizations of the proposed synthetic pathway and logical workflow.

Introduction to this compound

This compound is a lignan natural product with the molecular formula C₂₀H₂₀O₅, first reported as a constituent of Magnolia denudata. Lignans, particularly those of the dibenzocyclooctadiene class, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, antiviral, and hepatoprotective effects. The complex polycyclic and stereochemically rich structure of this compound presents a challenging and attractive target for total synthesis. A successful synthetic route would not only provide access to this rare natural product for further biological evaluation but also allow for the generation of analogues with potentially enhanced therapeutic properties.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences with a retrosynthetic analysis that disconnects the target molecule at key strategic bonds. The central dibenzocyclooctadiene core is envisioned to be formed via an intramolecular oxidative biaryl coupling of a diarylbutane precursor. This precursor, in turn, can be assembled through the coupling of two appropriately functionalized phenylpropane units. This strategy allows for a convergent and flexible approach, enabling the synthesis of various analogues by modifying the initial building blocks.

Application Notes and Protocols for the Quantification of Denudatin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Denudatin C in various samples. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)

This method offers a robust and reliable approach for the quantification of Denudatin C, suitable for purity assessment, formulation analysis, and pharmacokinetic studies.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector is required.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 70:30 v/v) is a typical starting point.[1] The mobile phase composition should be optimized to achieve good peak shape and resolution.

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed.[1][2]

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for Denudatin C should be determined by scanning a standard solution with the PDA detector. A wavelength of 333 nm has been used for similar compounds.[1]

1.2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 10 mg of Denudatin C reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.[1]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation method will depend on the matrix.

-

For drug substance/formulations: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

For biological samples (e.g., plasma, urine): A sample clean-up procedure such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove interfering matrix components.[3]

-

1.3. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its reliability.[4] Key validation parameters include:

-

Linearity: Assess the linear relationship between concentration and detector response over the intended range. A correlation coefficient (R²) > 0.999 is desirable.[1]

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV/PDA method, based on literature for similar compounds.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 100 µg/mL | [1] |

| Correlation Coefficient (R²) | > 0.999 | [1][2] |

| Accuracy (% Recovery) | 98 - 102% | [5] |

| Precision (% RSD) | < 2% | [1] |

| LOD | ~0.1 - 1 µg/mL | [2] |

| LOQ | ~0.5 - 3 µg/mL | [2] |

Experimental Workflow: HPLC-UV/PDA Analysis

Caption: Workflow for Denudatin C quantification by HPLC-UV/PDA.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of Denudatin C in complex biological matrices at low concentrations, LC-MS/MS is the method of choice.[6][7]

Experimental Protocol

2.1. Instrumentation and Conditions:

-

LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, < 3 µm particle size) is suitable for faster analysis times.

-

Mobile Phase: A gradient elution is often used to improve peak shape and reduce run time. Typical mobile phases consist of:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile or methanol

-

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative mode, optimized by infusing a standard solution of Denudatin C.

-

MRM Transitions: The precursor ion (typically [M+H]⁺ or [M-H]⁻) and the most stable product ions are determined in the optimization process. At least two multiple reaction monitoring (MRM) transitions (one for quantification, one for confirmation) are monitored for Denudatin C and its internal standard.

-

Internal Standard (IS): A stable isotope-labeled analog of Denudatin C is the ideal IS. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.[8]

-

2.2. Standard and Sample Preparation:

-

Standard and Calibration Curve Preparation: Similar to the HPLC method, but at much lower concentrations (e.g., sub-ng/mL to 100s of ng/mL). Standards should be prepared in the same matrix as the samples to compensate for matrix effects.[9]

-

Sample Preparation: Due to the high sensitivity of MS, efficient sample cleanup is critical.[10] Protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used to remove matrix interferences.[3]

2.3. Method Validation: The bioanalytical method should be validated according to FDA or EMA guidelines.[11] Validation parameters are similar to those for HPLC, with additional considerations for matrix effects and recovery.

Quantitative Data Summary

The following table presents expected performance characteristics for an LC-MS/MS method.

| Parameter | Expected Value | Reference |

| Linearity Range | 0.1 - 500 ng/mL | [11] |

| Correlation Coefficient (R²) | > 0.995 | [12] |

| Accuracy (% RE) | Within ±15% | [11] |

| Precision (% CV) | < 15% | [11] |

| LLOQ | 0.1 - 1 ng/mL | [11] |

| Recovery | > 85% | [11] |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for Denudatin C quantification by LC-MS/MS.

UV-Vis Spectrophotometry

For a simple and rapid estimation of Denudatin C concentration in pure solutions or simple formulations, UV-Vis spectrophotometry can be a cost-effective alternative.

Experimental Protocol

3.1. Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

3.2. Procedure:

-

Determine λmax: Scan a solution of Denudatin C (e.g., 10 µg/mL in a suitable solvent like methanol or ethanol) across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[13]

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.

-

Plot Calibration Curve: Plot absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[13][14]

-

Measure Sample: Prepare the sample in the same solvent and measure its absorbance at λmax.

-

Calculate Concentration: Determine the concentration of Denudatin C in the sample using the calibration curve equation.

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | Dependent on molar absorptivity |

| Correlation Coefficient (R²) | > 0.99 |

| Precision (% RSD) | < 5% |

Hypothetical Signaling Pathway Involving a Bioactive Compound

As the specific signaling pathway for Denudatin C is not widely documented, the following diagram illustrates a hypothetical pathway for a generic bioactive compound that inhibits an inflammatory response, a common mechanism for natural products.

Caption: Hypothetical inhibition of NF-κB signaling by Denudatin C.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. scielo.br [scielo.br]

- 6. rsc.org [rsc.org]

- 7. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uab.edu [uab.edu]

- 9. cstti.com [cstti.com]

- 10. ucd.ie [ucd.ie]

- 11. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vm36.upi.edu [vm36.upi.edu]

- 14. m.youtube.com [m.youtube.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Denudadione C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Denudadione C is a lignan compound isolated from the young fruits of Magnolia denudata. Lignans from Magnolia species are known for their various biological activities, making their quantification essential for quality control, phytochemical studies, and drug development. This document provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is based on established procedures for the analysis of lignans and phenolic compounds from Magnolia species.[1][2][3]

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds more strongly. A mobile phase gradient consisting of an acidified aqueous solution and an organic solvent is used to elute the compounds. The concentration of the organic solvent is gradually increased, allowing for the separation of compounds with varying polarities. This compound is detected by its UV absorbance, and quantification is performed by comparing its peak area to that of a certified reference standard. Lignans typically exhibit strong UV absorbance around 280 nm, making this a suitable detection wavelength.[2][3][4]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[1][5]

-

Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of lignans.[2][5]

-

Chemicals and Reagents:

-

This compound certified reference standard (purity >95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Acetic Acid or Formic Acid (HPLC grade)

-

Solvents for extraction (e.g., ethanol, methanol)

-

Preparation of Solutions

-

Mobile Phase A: 0.2% Acetic Acid in Water (v/v). Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Magnolia denudata fruits)

-

Drying and Grinding: Dry the young fruits of Magnolia denudata at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 70% ethanol.

-